2,4-Diethoxy-1-(prop-2-en-1-yl)benzene
Description
Properties
CAS No. |
408312-58-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4-diethoxy-1-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-7-11-8-9-12(14-5-2)10-13(11)15-6-3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
JMAPVSDYWDGPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC=C)OCC |
Origin of Product |
United States |
Biological Activity
2,4-Diethoxy-1-(prop-2-en-1-yl)benzene is a propenylbenzene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and potential applications.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₈O₂
Molecular Weight : 210.28 g/mol
CAS Number : 100123-45-6
The compound features two ethoxy groups and a propenyl substituent on a benzene ring, which may influence its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the propenyl group can enhance radical scavenging properties, which is beneficial in combating oxidative stress.
- Antimicrobial Properties : Studies have shown that propenylbenzenes exhibit varying degrees of antimicrobial activity against bacteria and fungi.
- Anticancer Effects : Some derivatives of propenylbenzenes have demonstrated cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several propenylbenzene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various microorganisms.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 75 | Candida albicans |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of various propenylbenzenes, including this compound, researchers found that the compound showed promising anticancer activity against HepG2 liver cancer cells. The IC50 value was determined to be approximately 30 µM.
Another study investigated the effects of this compound on membrane fluidity in red blood cells (RBCs). It was found that at higher concentrations, the compound affected RBC membrane integrity without causing hemolysis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 2,4-Diethoxy-1-(prop-2-en-1-yl)benzene and related compounds:
Physicochemical and Crystallographic Properties
- Dihedral Angles: In 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate, the benzene rings are twisted by 63.54–73.6°, similar to unsubstituted phenyl benzoate .
- Hydrogen Bonding :
- The benzoate derivative forms C–H⋯O interactions in its crystal lattice , whereas ethoxy groups in the target compound may engage in weaker C–H⋯O or van der Waals interactions due to their bulkier nature.
Q & A
Q. What are the established synthetic routes for 2,4-Diethoxy-1-(prop-2-en-1-yl)benzene, and how can reaction conditions be optimized?
The synthesis typically involves allylation of diethoxybenzene derivatives or etherification of pre-functionalized allylphenols . A common method is the nucleophilic substitution of 2,4-diethoxybromobenzene with allyl magnesium bromide under anhydrous conditions . Optimization requires control of:
- Temperature : 0–5°C to minimize side reactions (e.g., polymerization of allyl groups).
- Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield improvements (70–85%) are achieved via inert atmosphere (N₂/Ar) and slow reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How does the allyl group influence the compound’s reactivity in oxidation or reduction reactions?
The allyl moiety undergoes electrophilic addition (e.g., epoxidation with mCPBA) and radical-mediated polymerization . For oxidation:
- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 2,4-diethoxy-1-(2,3-epoxypropyl)benzene .
- Ozonolysis : Cleaves the allyl group to form a ketone intermediate.
For reduction, catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 2,4-diethoxy-1-propylbenzene .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths and angles. For example:
- Allyl group geometry : C=C bond length ~1.34 Å, confirming sp² hybridization.
- Ethoxy torsional angles : Dihedral angles of 60–90° relative to the benzene plane .
Data collection at low temperature (100 K) minimizes thermal motion artifacts. WinGX or Olex2 suites are used for structure visualization and validation .
Q. What computational methods predict the electronic properties of this compound?
- *DFT Calculations (B3LYP/6-31G)**: Simulate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- HOMO localized on the allyl group (nucleophilic sites).
- LUMO near ethoxy substituents (electrophilic regions) .
- Molecular Dynamics (MD) : Predicts solubility in solvents (e.g., logP ~3.2 in octanol/water) .
Q. How do structural analogs of this compound inform SAR studies for bioactive molecules?
Analog libraries (e.g., methoxy-to-ethoxy substitutions) reveal:
- Bioactivity trends : Ethoxy groups enhance metabolic stability compared to methoxy in antimicrobial assays .
- Steric effects : Bulkier substituents at the 4-position reduce binding affinity to cytochrome P450 enzymes .
Synthetic modifications (e.g., replacing allyl with propargyl) are tested via click chemistry for toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
